molecular formula C10H17NO10 B12655902 N-D-Gluconoyl-L-aspartic acid CAS No. 93980-75-7

N-D-Gluconoyl-L-aspartic acid

Cat. No.: B12655902
CAS No.: 93980-75-7
M. Wt: 311.24 g/mol
InChI Key: JWOYEQRGXLRBSO-QNAHVNPOSA-N
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Description

N-D-Gluconoyl-L-aspartic acid: is a compound that combines the properties of gluconic acid and L-aspartic acid. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-L-aspartic acid typically involves the reaction of gluconic acid with L-aspartic acid under specific conditions. One common method includes the use of a biocatalyst, such as ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase), which facilitates the addition of gluconic acid to L-aspartic acid. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently under optimized conditions. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-D-Gluconoyl-L-aspartic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the carboxyl and hydroxyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Chemistry: N-D-Gluconoyl-L-aspartic acid is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in drug development .

Biology: In biological research, the compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding .

Medicine: this compound has potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting neurological disorders and metabolic diseases. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of biodegradable polymers and as a chelating agent in various applications. Its environmentally friendly properties make it an attractive alternative to traditional chemicals .

Mechanism of Action

The mechanism of action of N-D-Gluconoyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, it can bind to receptors and modulate their activity, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-D-Gluconoyl-L-aspartic acid stands out due to its combined properties of gluconic acid and L-aspartic acid, allowing it to participate in a wider range of chemical reactions and applications. Its unique structure and reactivity make it a valuable compound for research and industrial applications .

Properties

CAS No.

93980-75-7

Molecular Formula

C10H17NO10

Molecular Weight

311.24 g/mol

IUPAC Name

(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanedioic acid

InChI

InChI=1S/C10H17NO10/c12-2-4(13)6(16)7(17)8(18)9(19)11-3(10(20)21)1-5(14)15/h3-4,6-8,12-13,16-18H,1-2H2,(H,11,19)(H,14,15)(H,20,21)/t3-,4+,6+,7-,8+/m0/s1

InChI Key

JWOYEQRGXLRBSO-QNAHVNPOSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O

Origin of Product

United States

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